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Compound of Interest

Compound Name: 1,4-Dimethylpiperidin-4-ol

CAS No.: 10354-61-7

Cat. No.: B3030908

Get Quote

Compound Identity:

IUPAC Name: 1,4-Dimethylpiperidin-4-ol[1]

CAS Number: 10354-61-7[1]

Molecular Formula: C

H

NO

Physical State: Solid (Melting Point: 66–68 °C)

Theoretical Basis & Spectral Predictions
The identification of 1,4-Dimethylpiperidin-4-ol relies on confirming the presence of a tertiary

alcohol and an N-methylated piperidine ring, while simultaneously proving the absence of the

ketone precursor (N-methyl-4-piperidone).
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Unlike simple aliphatic alcohols, the piperidine scaffold introduces conformational constraints

that influence the "Fingerprint Region" (600–1500 cm⁻¹). The critical distinction lies in the C–O

stretching vibration: tertiary alcohols (like the target) exhibit this band at higher frequencies

(~1150 cm⁻¹) compared to secondary alcohols (~1050–1100 cm⁻¹), allowing differentiation

from the des-methyl analogue.

Experimental Protocol: Solid-State IR Acquisition
Since 1,4-Dimethylpiperidin-4-ol is a solid at room temperature, solid-state sampling is the

standard performance benchmark.

Method A: Attenuated Total Reflectance (ATR) –
Recommended

Why: Requires minimal sample prep; avoids hygroscopic water absorption common in KBr

pellets.

Step 1: Clean the crystal (Diamond or ZnSe) with isopropanol. Ensure background spectrum

is flat.

Step 2: Place ~5 mg of solid sample onto the crystal.

Step 3: Apply high pressure using the anvil to ensure intimate contact. Note: Poor contact

results in weak C–H signals relative to noise.

Step 4: Acquire 16–32 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet (Legacy)
Why: Higher resolution for weak overtone bands, but prone to moisture interference

(broadening the O–H region).

Protocol: Grind 1–2 mg sample with 100 mg dry KBr. Press at 10 tons for 2 minutes.

Critical Peak Analysis (The "Data")
The following table synthesizes the characteristic absorption bands required for positive

identification.
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Functional Group Frequency (cm⁻¹) Intensity
Spectral
Assignment &
Diagnostic Value

O–H Stretch 3200–3400 Strong, Broad

Intermolecular H-

bonding. Confirms

presence of alcohol.

Note: In dilute solution

(CCl₄), this shifts to a

sharp peak ~3600

cm⁻¹.

C–H Stretch 2900–2980 Medium

Asymmetric/Symmetri

c sp³ C–H. Standard

aliphatic backbone.

N–CH₃ Stretch 2780–2810 Weak/Shldr

"Bohlmann Band"

region. Characteristic

of N-methyl groups in

piperidines; appears

as a low-frequency

shoulder on the main

C–H band.

C=O Stretch ~1715 ABSENT

CRITICAL PURITY

CHECK. The

presence of any peak

here indicates

unreacted N-methyl-4-

piperidone starting

material.

C–H Bend 1375 & 1450 Medium

Gem-dimethyl effect.

The C4-Methyl group

introduces a specific

deformation band

distinct from the ring

methylenes.
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C–O Stretch 1130–1160 Strong

Tertiary Alcohol

Marker. Distinguishes

1,4-dimethyl (tertiary)

from 1-methyl-4-

piperidinol (secondary,

~1060 cm⁻¹).

Comparative Analysis: IR vs. Orthogonal Methods
This section objectively compares IR spectroscopy against NMR and Mass Spectrometry to

help you choose the right tool for the stage of development.

Comparison 1: IR vs. 1H NMR (The Specificity Gap)
IR Performance: Excellent for "Pass/Fail" functional group verification (e.g., "Is the ketone

gone?"). It cannot easily distinguish stereoisomers or subtle conformational changes.

NMR Performance: The Gold Standard. 1H NMR definitively identifies the C4-Methyl group

as a sharp singlet (~1.2 ppm), whereas the des-methyl analogue shows a methine proton.

Verdict: Use IR for In-Process Control (IPC) during synthesis. Use NMR for Final Product

Release.

Comparison 2: IR vs. MS (The Identity Gap)
IR Performance: Provides structural context (functional groups).[2]

MS Performance: Provides molecular weight (M+H = 130.12). However, MS often fragments

alcohols (loss of H₂O), sometimes making the molecular ion weak.

Verdict: MS confirms the mass; IR confirms the nature of the oxygen (alcohol vs ketone).

They are complementary, not competitive.

Differentiation from Analogues
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Compound Key IR Differentiator

1,4-Dimethylpiperidin-4-ol (Target) C–O stretch ~1150 cm⁻¹ (Tertiary); No C=O.

1-Methylpiperidin-4-ol (Analogue)
C–O stretch ~1060 cm⁻¹ (Secondary); C–H

stretch on C4 is unique.

N-Methyl-4-piperidone (Precursor) Strong C=O stretch at 1715 cm⁻¹.

Decision Workflow (Graphviz Diagram)
The following logic gate visualizes the identification process for a sample suspected to be 1,4-
Dimethylpiperidin-4-ol.
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Caption: Step-by-step logic gate for validating 1,4-Dimethylpiperidin-4-ol synthesis using IR

markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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